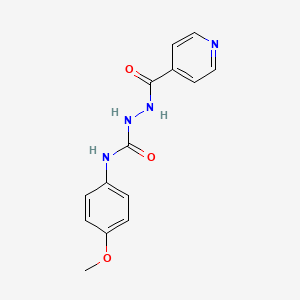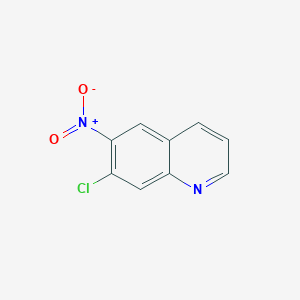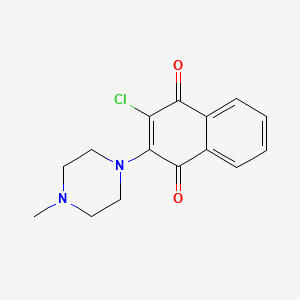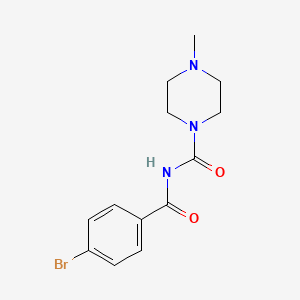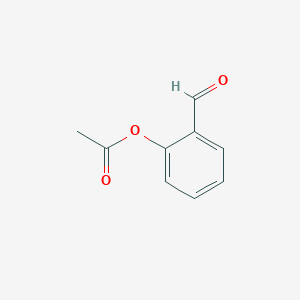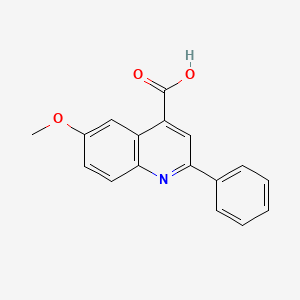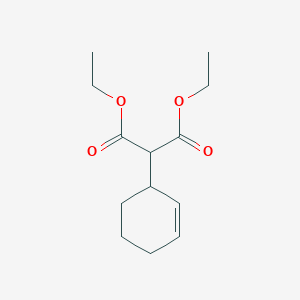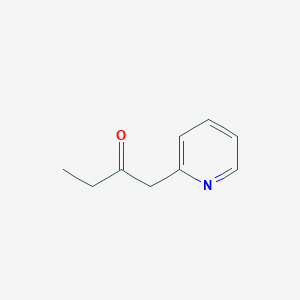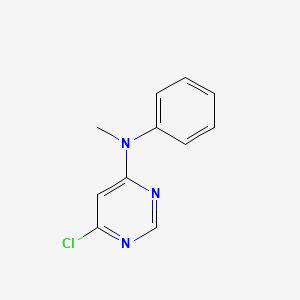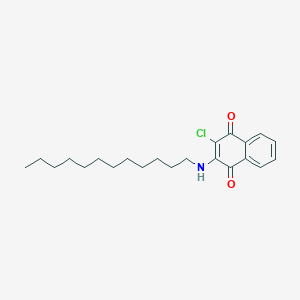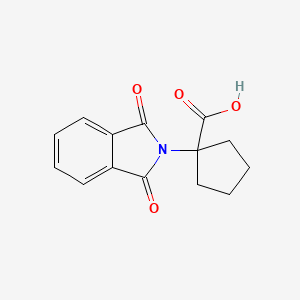
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 g/mol . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” consists of a cyclopentane ring attached to a carboxylic acid group and a 1,3-dioxoisoindol-2-yl group . The exact 3D conformer and other structural details can be found in specialized chemical databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results. For a comprehensive list of physical and chemical properties, it is recommended to refer to specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Novel Isostere for Carboxylic Acid
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid and related compounds have been studied for their potential as novel isosteres for the carboxylic acid functional group. Such compounds, including cyclopentane-1,3-diones, are found to have pKa values typically in the range of carboxylic acids, suggesting their effectiveness as substitutes. This application is particularly relevant in the design of thromboxane receptor antagonists, where these derivatives demonstrate similar potency and binding characteristics to traditional carboxylic acid-based compounds (Ballatore et al., 2011).
Hydrogen Bonding and Crystal Structure
Studies on compounds like 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid also focus on their hydrogen bonding and crystal structures. For instance, investigations into trimellitimide and N‐ethyltrimellitimide reveal the formation of carboxylic acid dimers through hydrogen bonding, providing insights into the molecular arrangement and potential applications in crystallography and materials science (Feeder & Jones, 1994).
Photoremovable Protecting Groups
The derivatives of 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid, such as 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, have been explored as photoremovable protecting groups. They react with hydrogen atom or electron donors to release corresponding acids, making them useful in applications requiring controlled release or activation of substances through light exposure (Literák, Hroudná, & Klán, 2008).
Enzymatic Synthesis Inhibition
1-Aminocyclopentane-1-carboxylic acid and its analogs are studied for their ability to inhibit enzymatic synthesis. For example, cycloleucine, a similar compound, shows competitive inhibition of the synthesis of S-adenosyl-L-methionine by various enzymes. Understanding the structural and conformational dependencies of these inhibitions can have significant implications for pharmaceutical development and enzymology (Coulter et al., 1974).
Anticonvulsant Activity
Certain derivatives of 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid have been synthesized and evaluated for their anticonvulsant activities. These compounds, synthesized from related carboxylic acids, demonstrate potential as treatments for seizure disorders, highlighting an important area of therapeutic research (Arustamyan et al., 2019).
Restricted Analogues of Amino Acids
Compounds based on 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid have been used to create conformationally restricted analogues of amino acids like glutamic acid. These analogues are valuable in studying the function and design of ligands for various receptors, contributing to a deeper understanding of neurochemistry and drug design (Conti et al., 2003).
Drug Design and Therapeutic Applications
The structural properties and reactivity of derivatives of 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid are also explored for potential drug design and therapeutic applications. For example, studies on organotin(IV) carboxylates based on amide carboxylic acids, including compounds related to 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid, are relevant in the context of novel drug development and material science (Xiao et al., 2013).
Safety And Hazards
The safety and hazards associated with “1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures. For specific safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Eigenschaften
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-11-9-5-1-2-6-10(9)12(17)15(11)14(13(18)19)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDAJNZNPBPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291878 |
Source


|
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid | |
CAS RN |
51971-46-1 |
Source


|
| Record name | NSC78869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

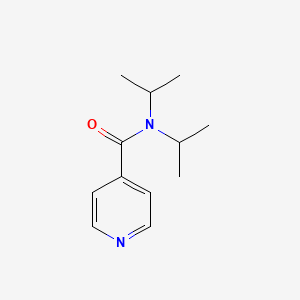
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)
